molecular formula C12H9ClN4 B12546208 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B12546208
M. Wt: 244.68 g/mol
InChI Key: VLCXKASLPPOHAF-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the chlorination of 2-aminopyridine followed by cyclization reactions. One common method involves reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16)

InChI Key

VLCXKASLPPOHAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl

Origin of Product

United States

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